molecular formula C20H27N3O B10894783 [4-(2-Adamantyl)piperazino](4-pyridyl)methanone

[4-(2-Adamantyl)piperazino](4-pyridyl)methanone

Cat. No.: B10894783
M. Wt: 325.4 g/mol
InChI Key: WHKHFTCTKHFRLC-UHFFFAOYSA-N
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Description

4-(2-Adamantyl)piperazinomethanone is a complex organic compound that features a unique structure combining adamantane, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Adamantyl Derivative: The adamantane core is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Coupling: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Pyridine Introduction: The resulting adamantyl-piperazine intermediate is further reacted with a pyridine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of 4-(2-Adamantyl)piperazinomethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Medicine

In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound is explored for its potential applications in material science. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine and pyridine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to specific targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Adamantyl)piperazinomethanol: A similar compound with a hydroxyl group instead of a methanone group.

    4-(2-Adamantyl)piperazinoethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

4-(2-Adamantyl)piperazinomethanone is unique due to its specific combination of adamantane, piperazine, and pyridine moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H27N3O/c24-20(16-1-3-21-4-2-16)23-7-5-22(6-8-23)19-17-10-14-9-15(12-17)13-18(19)11-14/h1-4,14-15,17-19H,5-13H2

InChI Key

WHKHFTCTKHFRLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5

Origin of Product

United States

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